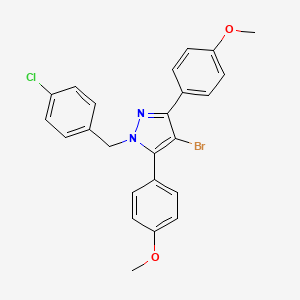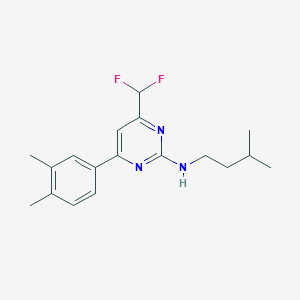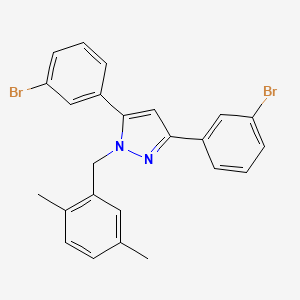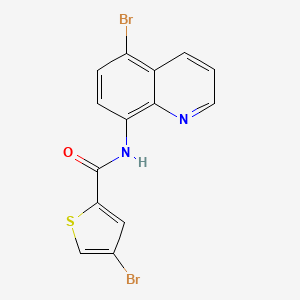
4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Bromo-1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Substitution Reactions: The introduction of the bromo, chloro, and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For example, bromination and chlorination can be carried out using bromine and chlorine reagents, respectively.
Etherification: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to the formation of the corresponding hydrogenated derivatives.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide or sodium hydride can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The pyrazole core is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-[4-Bromo-1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole core is known to interact with a variety of biological targets, making it a promising scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-Bromo-1-(4-chlorobenzyl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether
- 4-[4-Bromo-1-(4-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether
- 4-[4-Bromo-1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether
Uniqueness
The uniqueness of 4-[4-Bromo-1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenyl methyl ether lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C24H20BrClN2O2 |
|---|---|
Molecular Weight |
483.8 g/mol |
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H20BrClN2O2/c1-29-20-11-5-17(6-12-20)23-22(25)24(18-7-13-21(30-2)14-8-18)28(27-23)15-16-3-9-19(26)10-4-16/h3-14H,15H2,1-2H3 |
InChI Key |
MQZUNKFSYPRWAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10936924.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10936940.png)
![1-(methylsulfonyl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B10936953.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10936964.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10936966.png)
![5-[(2E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10936971.png)

![N-(5-bromopyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936977.png)

![4-chloro-1-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B10936990.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936994.png)
![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10937007.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937009.png)
